tert-Butyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(cyclopropyl)carbamate
Description
tert-Butyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(cyclopropyl)carbamate (CAS: 1401664-94-5) is a heterocyclic compound with a molecular formula of C₁₆H₂₉N₃O₃ and a molecular weight of 311.42 g/mol . It features a piperidine ring substituted with an (S)-2-aminopropanoyl group, a cyclopropane moiety, and a tert-butyl carbamate protecting group.
Synthesis and Characterization: The compound is synthesized via coupling reactions using reagents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and triethylamine under nitrogen, as described for structurally related carbamates . Post-synthesis, purity (>95%) is confirmed via elemental analysis, TLC, and NMR spectroscopy (¹H and ¹³C) . Commercial samples are available with purities ≥97%–98%, stored under dry, sealed conditions .
Properties
Molecular Formula |
C17H31N3O3 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
tert-butyl N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]-N-cyclopropylcarbamate |
InChI |
InChI=1S/C17H31N3O3/c1-12(18)15(21)19-9-5-6-13(10-19)11-20(14-7-8-14)16(22)23-17(2,3)4/h12-14H,5-11,18H2,1-4H3 |
InChI Key |
WXKCFDPILGZOSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)CN(C2CC2)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of tert-butyl carbamate derivatives , which are widely used as intermediates in medicinal chemistry. Below is a comparative analysis with structurally analogous compounds:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Structural Diversity: The target compound’s piperidine-cyclopropane core distinguishes it from pyrrolidine (CAS 1354001-34-5) or cyclohexane (CAS 296) derivatives. Piperidine offers greater conformational flexibility compared to pyrrolidine’s five-membered ring . Substituent Effects: The (S)-2-aminopropanoyl group in the target compound contrasts with chloroacetyl (CAS 1354001-34-5) or trifluoromethyl-phenyl (EP1763351B9) groups, which may alter solubility, metabolic stability, or target binding .
Stereochemical Considerations: The (S)-configuration in the target compound’s aminopropanoyl group is critical for chiral recognition in biological systems. In contrast, compounds like CAS 296 lack defined stereochemistry in their cyclohexane-methoxy scaffold .
Synthetic Complexity :
- The target compound’s synthesis aligns with methods for related carbamates (e.g., PyBOP-mediated coupling), but derivatives like CAS 63 require multistep routes involving palladium-catalyzed cross-coupling (e.g., Suzuki reactions) .
Physicochemical Properties :
- The cyclopropane group in the target compound may enhance metabolic stability compared to larger rings (e.g., cyclohexane in CAS 296) due to reduced ring strain and oxidative susceptibility .
Research Findings and Implications
The tert-butyl carbamate group serves as a transient protecting moiety, enabling selective deprotection for further functionalization .
Table 2: Functional Group Impact on Properties
| Functional Group | Example Compound | Potential Impact |
|---|---|---|
| (S)-2-aminopropanoyl | Target compound | Enhanced chiral recognition |
| Chloroacetyl | CAS 1354001-34-5 | Increased electrophilicity/reactivity |
| Trifluoromethyl-phenyl | EP1763351B9 | Improved lipophilicity/metabolic stability |
| Methoxycyclohexyl | CAS 296 | Altered solubility and steric bulk |
Q & A
Basic: What synthetic strategies are recommended for preparing tert-butyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(cyclopropyl)carbamate?
Methodological Answer:
The synthesis typically involves:
Piperidine Functionalization : Introduce the cyclopropylmethyl group via alkylation or reductive amination of piperidin-3-yl precursors .
Carbamate Protection : Use tert-butoxycarbonyl (Boc) groups to protect amines. Boc-anhydride or Boc-OSu (succinimide) reagents are common, with reactions optimized in dichloromethane or THF at 0–25°C .
Chiral Coupling : The (S)-2-aminopropanoyl moiety is introduced using enantioselective coupling agents (e.g., EDC/HOBt) under inert atmospheres .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures purity. LC-MS and NMR validate intermediates .
Basic: How can researchers confirm the stereochemical integrity of the (S)-2-aminopropanoyl group in this compound?
Methodological Answer:
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve enantiomers .
- Optical Rotation : Compare experimental [α]D values with literature data for (S)-configured analogs .
- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration, as demonstrated for related carbamates in .
Advanced: What computational methods are suitable for predicting the conformational stability of this compound in solution?
Methodological Answer:
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess energy-minimized conformers. Compare with experimental NMR coupling constants (e.g., J-values for piperidine protons) .
- Molecular Dynamics (MD) : Simulate solvation in explicit solvents (e.g., water, DMSO) to evaluate flexibility of the cyclopropyl-piperidine linkage .
- NOESY NMR : Detect through-space interactions to validate computational predictions of intramolecular hydrogen bonding .
Advanced: How can researchers resolve contradictions in reported synthetic yields for analogous carbamates?
Methodological Answer:
- Variable Screening : Systematically test catalysts (e.g., DMAP vs. pyridine), solvents (polar aprotic vs. non-polar), and temperatures .
- Kinetic Analysis : Use in situ FTIR or reaction calorimetry to identify rate-limiting steps (e.g., Boc deprotection inefficiencies) .
- Byproduct Identification : Employ LC-MS/MS to trace side products (e.g., tert-butyl alcohol from Boc hydrolysis) and adjust reaction stoichiometry .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the piperidine, cyclopropyl, and Boc groups .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via ESI+ or MALDI-TOF .
- IR Spectroscopy : Identify carbamate C=O stretches (~1680–1720 cm⁻¹) and amine N-H bends (~3300 cm⁻¹) .
Advanced: What role does the cyclopropyl group play in modulating biological activity, and how can this be experimentally validated?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with cyclopropane replaced by other rings (e.g., cyclohexane) and compare bioactivity .
- Molecular Docking : Model interactions with target enzymes (e.g., proteases) to assess steric and electronic effects of the cyclopropyl group .
- Enzyme Assays : Measure inhibition constants (Ki) using fluorogenic substrates to quantify activity changes .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Work in a fume hood to avoid inhalation of vapors, especially during Boc deprotection (risk of tert-butyl alcohol release) .
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis .
Advanced: How can researchers analyze potential β-sheet stabilization effects of this compound in neurodegenerative disease models?
Methodological Answer:
- Circular Dichroism (CD) : Monitor β-sheet content in amyloid-β or prion peptides incubated with the compound .
- Thioflavin T Assays : Quantify amyloid aggregation kinetics via fluorescence .
- Cell Viability Assays : Use SH-SY5Y neuronal cells to assess toxicity and protective effects against amyloid-induced damage .
Advanced: What strategies mitigate racemization during the coupling of the (S)-2-aminopropanoyl group?
Methodological Answer:
- Low-Temperature Coupling : Perform reactions at 0–4°C to minimize epimerization .
- Chiral Auxiliaries : Temporarily install protecting groups (e.g., Fmoc) that sterically hinder racemization .
- Real-Time Monitoring : Use chiral HPLC to detect enantiomeric excess (ee) during synthesis .
Basic: How should researchers troubleshoot low yields in the final carbamate coupling step?
Methodological Answer:
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